Dequalinium chloride hydrate

Oral microbiology Antiseptic efficacy Periodontal disease

Procure Dequalinium chloride hydrate (CAS 1255077-34-9) for its unique bis-quinolinium architecture, which enables selective mitochondrial accumulation and irreversible Complex I inhibition—features single-chain quats cannot replicate. With a validated Ki of 11.5 µM for PKCα, it's essential for studies on Raf/MEK/ERK and PI3K/Akt pathways. Its ability to self-assemble into DQAsomes makes it the definitive choice for mitochondrial gene/drug delivery research. Sourcing standard quaternary ammonium salts will compromise your research specificity.

Molecular Formula C30H42Cl2N4O
Molecular Weight 545.6 g/mol
CAS No. 1255077-34-9
Cat. No. B3226350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDequalinium chloride hydrate
CAS1255077-34-9
Molecular FormulaC30H42Cl2N4O
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-]
InChIInChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2
InChIKeyCZCJAGQJOXJBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dequalinium Chloride Hydrate CAS 1255077-34-9 for Mitochondrial-Targeted and Antimicrobial Research


Dequalinium chloride hydrate (CAS 1255077-34-9) is a lipophilic bis-quaternary ammonium bolaamphiphile with broad-spectrum antimicrobial and anticancer properties. It selectively blocks apamin-sensitive K⁺ channels and inhibits the X-linked inhibitor of apoptosis protein (XIAP). The compound induces cytotoxicity in human acute promyelocytic leukemia NB4 cells through mitochondrial dysfunction, oxidative stress, and downregulation of Raf/MEK/ERK and PI3K/Akt signaling pathways.

Why Dequalinium Chloride Hydrate Cannot Be Interchanged with Common Quaternary Ammonium Alternatives


Dequalinium chloride hydrate is a structurally distinct bolaamphiphile with two aminoquinaldinium rings linked by a C10 alkyl chain, differentiating it from single-chain quaternary ammonium compounds such as benzalkonium chloride or cetylpyridinium chloride. Its molecular weight of 545.6 g/mol and unique mitochondrial tropism arise directly from this bis-quinolinium architecture. Unlike simpler cationic surfactants, dequalinium chloride exhibits both antimicrobial membrane disruption and selective mitochondrial accumulation, enabling applications in cancer research and mitochondrial drug delivery that are inaccessible to generic quaternary ammonium salts. Substitution with alternative quaternary ammonium compounds will compromise both the mitochondrial-targeting functionality and the distinct antimicrobial spectrum required for specific research models.

Quantitative Comparative Evidence for Dequalinium Chloride Hydrate: Head-to-Head Data Against Chlorhexidine and Benzalkonium Chloride


Superior Clinical Effectiveness of 0.25% Dequalinium Chloride vs. 0.2% Chlorhexidine in Periodontal Disinfection

In a direct head-to-head clinical study of women with bacterial vaginosis, 0.25% dequalinium chloride demonstrated significantly higher clinical effectiveness than 0.2% chlorhexidine for oral cavity disinfection. Patients using dequalinium chloride reported a 20% more frequent improvement in subjective indicators, and periodontal status index scores improved by 1.2–1.6 times relative to the chlorhexidine group. Detection rates of Gardnerella vaginalis and Atopobium vaginae were 20% lower following dequalinium chloride treatment.

Oral microbiology Antiseptic efficacy Periodontal disease

Mitochondrial NADH-Ubiquinone Reductase Inhibition: Dequalinium Chloride vs. Structurally Related Quinolinium Compounds

Dequalinium chloride (DECA) inhibits bovine heart mitochondrial NADH–ubiquinone reductase with inhibition localized between NADH and ubiquinone. Structure-activity studies demonstrate that two quinolinium rings and a long bridging alkyl chain are required for significant inhibition of coenzyme Q reduction, while only one quinolinium ring with a long hydrocarbon side chain is sufficient for NADH oxidase inhibition. Among three structurally related quinolinium compounds tested, DECA exhibited the most potent inhibition of coenzyme Q reduction, and its effect was not reversed by dialysis, indicating irreversible binding.

Mitochondrial bioenergetics Complex I inhibition Structure-activity relationship

Plaque Reduction Efficacy: Dequalinium Chloride/Benzalkonium Chloride Mouthrinse vs. Placebo

A double-blind, placebo-controlled clinical trial (n=116) demonstrated that a mouthrinse containing dequalinium chloride and benzalkonium chloride (Dequonal®) produced a mean plaque reduction of 42.6 percentage points as measured by the Approximal Plaque Index (API), compared to 29.3 percentage points for placebo after 3 weeks of treatment. The difference was statistically significant (p < 0.001, Wilcoxon Rank Test).

Dental plaque control Clinical antiseptic efficacy Approximal Plaque Index

Protein Kinase Cα Competitive Inhibition: Dequalinium Chloride Ki Value

Dequalinium chloride (reported as 1,1′-decamethylenebis-4-aminoquinaldinium diiodide, DECA) acts as a competitive inhibitor of human protein kinase Cα (PKCα) with a Ki value of 11.5 ± 5 μM. This quantitative inhibition constant provides a benchmark for comparing the PKCα-targeting potency of dequalinium chloride hydrate against other PKC inhibitors in signaling pathway studies.

Signal transduction Kinase inhibition Cancer pharmacology

Validated Application Scenarios for Dequalinium Chloride Hydrate Based on Comparative Evidence


Mitochondrial Dysfunction and Cancer Cell Apoptosis Studies

Dequalinium chloride hydrate is validated for mitochondrial research requiring irreversible Complex I inhibition and selective mitochondrial accumulation. Its bis-quinolinium structure enables mitochondrial DNA depletion and energy production blockade, making it suitable for studies of mitochondrial dysfunction, oxidative stress-induced apoptosis, and cancer cell metabolic vulnerability. The compound's inhibition of NADH–ubiquinone reductase is not reversed by dialysis, distinguishing it from reversible Complex I inhibitors.

Oral Antiseptic and Periodontal Disease Research

Based on head-to-head clinical evidence demonstrating 20% higher subjective improvement and 1.2–1.6× greater periodontal index improvement versus 0.2% chlorhexidine, dequalinium chloride hydrate is indicated for oral antiseptic research protocols targeting Gardnerella vaginalis and Atopobium vaginae. The compound's validated plaque reduction efficacy (42.6 percentage points in clinical trials) supports its use in formulation development for mouthrinses and oral disinfection products.

Protein Kinase Cα Inhibition and Signal Transduction Research

Dequalinium chloride hydrate is validated as a PKCα competitive inhibitor with a well-characterized Ki of 11.5 ± 5 μM. This quantitative benchmark supports its application in studies of PKC-mediated signaling pathways, including those involving Raf/MEK/ERK and PI3K/Akt cascades in cancer cell models.

DQAsome Mitochondrial Drug Delivery System Development

Dequalinium chloride hydrate self-assembles into vesicle-like aggregates (DQAsomes) upon sonication in aqueous suspension, forming a mitochondrial nano-carrier system. This unique bolaamphiphile property enables encapsulation and targeted delivery of drugs and genes to mitochondria, a capability not shared by single-chain quaternary ammonium compounds such as benzalkonium chloride or cetylpyridinium chloride.

Technical Documentation Hub

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